molecular formula C16H14ClNO6S B2814533 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-61-4

6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2814533
CAS RN: 866134-61-4
M. Wt: 383.8
InChI Key: BEKPTPFEJOIJNZ-UHFFFAOYSA-N
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Description

6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H14ClNO6S and its molecular weight is 383.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for potential use in proton exchange membranes in direct methanol fuel cells, demonstrating the versatility of benzoxazine derivatives in material science. This synthesis involved a Mannich reaction using related compounds, highlighting its utility in creating materials with high proton conductivity and low methanol permeability, which are essential qualities for fuel cell membranes (Yao et al., 2014).

Antibacterial Activity

Research into benzoxazine analogues, including compounds structurally related to "6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid", has shown promise in the field of antibacterial activity. Synthesized derivatives demonstrated significant antibacterial efficacy against various strains such as E. coli, Staphylococcus aureus, and others, suggesting their potential in developing new antibacterial agents (Kadian et al., 2012).

Hydrolysis Studies

Hydrolysis reactions involving derivatives of benzoxazine have been studied, offering insights into the chemical behavior and stability of such compounds under different conditions. These studies provide foundational knowledge that can be applied to the synthesis and design of new chemical entities with tailored properties for various scientific applications (Iwanami et al., 1964).

Chemical Synthesis and Transformations

The field of organic synthesis has explored the reactivity of benzoxazine derivatives, including cyclization reactions to create new compounds. These studies not only expand the chemical space of benzoxazine derivatives but also illustrate the compound's role in synthesizing novel organic molecules with potential applications in medicinal chemistry and material science (Kobayashi et al., 2009).

Allelochemicals and Agronomic Utility

Compounds with a benzoxazinone skeleton, related to the structure of "this compound", have been identified as allelochemicals with potential agronomic utility. These compounds exhibit phytotoxic, antimicrobial, and insecticidal properties, making them subjects of interest for their potential use in agriculture (Macias et al., 2006).

properties

IUPAC Name

6-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-23-11-3-5-12(6-4-11)25(21,22)18-9-15(16(19)20)24-14-7-2-10(17)8-13(14)18/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKPTPFEJOIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.